4-Chloroquinoline-8-sulfonyl chloride
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Overview
Description
4-Chloroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the preparation of sulfonamide derivatives.
Preparation Methods
The synthesis of 4-Chloroquinoline-8-sulfonyl chloride typically involves the chlorination of quinoline-8-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating quinoline-8-sulfonic acid with thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl derivatives, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like pyridine, solvents like dichloromethane, and catalysts like palladium for coupling reactions. The major products formed depend on the specific nucleophile or reagent used in the reaction.
Scientific Research Applications
4-Chloroquinoline-8-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloroquinoline-8-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate, and sulfonyl derivatives. These reactions typically proceed through the formation of a sulfonyl intermediate, which then reacts with the nucleophile to form the final product .
Comparison with Similar Compounds
4-Chloroquinoline-8-sulfonyl chloride can be compared with other sulfonyl chlorides and quinoline derivatives:
4-Chloro-8-methylquinolin-2(1H)-one: This compound is similar in structure but has a methyl group at the 8-position instead of a sulfonyl chloride group.
8-Quinolinesulfonyl chloride: This compound lacks the chlorine atom at the 4-position but is otherwise similar.
Quinoline-8-sulfonic acid: This is the precursor to this compound and lacks the chlorine atom at the 4-position.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both the sulfonyl chloride and the chloroquinoline moieties, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
4-chloroquinoline-8-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)15(11,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHXJDSBGZMRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66533-26-4 |
Source
|
Record name | 4-chloroquinoline-8-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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